![molecular formula C21H24N2O3 B4687495 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4687495.png)
3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
Overview
Description
3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione, commonly known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of migraine headaches.
Mechanism of Action
BIBN-4096BS selectively blocks the 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione receptor, which is a G protein-coupled receptor. Upon binding of this compound to the receptor, a signaling cascade is initiated, leading to the release of inflammatory mediators and vasodilation, which are implicated in the pathophysiology of migraine headaches. BIBN-4096BS prevents the binding of this compound to the receptor, thereby inhibiting the downstream signaling cascade and reducing the release of inflammatory mediators and vasodilation.
Biochemical and Physiological Effects
BIBN-4096BS has been shown to effectively block the this compound receptor in both in vitro and in vivo studies. In preclinical studies, BIBN-4096BS has been shown to reduce the frequency and severity of migraine headaches without significant adverse effects. BIBN-4096BS has also been shown to have a long half-life, which is desirable for a migraine prophylactic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of BIBN-4096BS is its selectivity for the 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione receptor, which reduces the risk of off-target effects. BIBN-4096BS has also been shown to have a long half-life, which is desirable for a prophylactic agent. However, one of the limitations of BIBN-4096BS is its relatively low potency compared to other this compound receptor antagonists. This may limit its efficacy in clinical settings.
Future Directions
For BIBN-4096BS include the development of more potent analogs and the optimization of dosing regimens.
Scientific Research Applications
BIBN-4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. 3-[4-(2-biphenylyloxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione is a neuropeptide that plays a crucial role in the pathophysiology of migraine headaches. BIBN-4096BS selectively blocks the this compound receptor, thereby reducing the release of this compound and preventing the onset of migraine headaches. Several preclinical studies have demonstrated the efficacy of BIBN-4096BS in reducing the frequency and severity of migraine headaches.
properties
IUPAC Name |
5,5-dimethyl-3-[4-(2-phenylphenoxy)butyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)19(24)23(20(25)22-21)14-8-9-15-26-18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,8-9,14-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJROUJRXEIMCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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